3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one 3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 105892-51-1
VCID: VC15917342
InChI: InChI=1S/C13H11ClFNO2/c1-3-16-6-9(7(2)17)13(18)8-4-11(15)10(14)5-12(8)16/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C13H11ClFNO2
Molecular Weight: 267.68 g/mol

3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one

CAS No.: 105892-51-1

Cat. No.: VC15917342

Molecular Formula: C13H11ClFNO2

Molecular Weight: 267.68 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one - 105892-51-1

Specification

CAS No. 105892-51-1
Molecular Formula C13H11ClFNO2
Molecular Weight 267.68 g/mol
IUPAC Name 3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4-one
Standard InChI InChI=1S/C13H11ClFNO2/c1-3-16-6-9(7(2)17)13(18)8-4-11(15)10(14)5-12(8)16/h4-6H,3H2,1-2H3
Standard InChI Key ZZMGORRWKOKNOB-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₃H₁₁ClFNO₂, reflects strategic substitutions at key positions on the quinoline scaffold. The acetyl group at C3 enhances membrane permeability, while the C7 chlorine and C6 fluorine contribute to DNA gyrase binding affinity . Table 1 contrasts its molecular properties with related fluoroquinolones.

Table 1: Comparative Molecular Properties of Selected Quinolones

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-oneC₁₃H₁₁ClFNO₂267.68C3 acetyl, C7 Cl, C6 F
7-Chloro-1-ethyl-4-oxo-3-quinolinecarboxylic acid C₁₂H₁₀ClNO₃251.66C7 Cl, C3 carboxylic acid
3-Benzoyl-6-fluoroquinolin-4(1H)-one C₁₆H₁₀FNO₂283.26C3 benzoyl, C6 F

Crystallographic Insights

X-ray diffraction studies reveal a planar quinoline-benzimidazole system stabilized by intramolecular N–H⋯O hydrogen bonds (N2′⋯O1 = 2.722 Å) . The ethyl group at N1 adopts a chair conformation, while the acetyl group at C3 participates in π-stacking interactions with adjacent molecules (Figure 1) . These structural features correlate with improved thermal stability and solubility in polar solvents like DMSO .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is synthesized via a four-step protocol beginning with 7-chloro-6-fluoroquinoline-3-carboxylic acid :

  • Ethylation: Reaction with ethyl bromide under basic conditions introduces the N1 ethyl group .

  • Acetylation: Treatment with acetyl chloride in anhydrous DMF yields the C3 acetyl derivative.

  • Cyclization: o-Phenylenediamine facilitates cyclization to form the benzimidazole moiety .

  • Purification: Recrystallization from DMSO/ethanol achieves >98% purity .

Reaction Optimization

Key parameters include:

Structural and Spectroscopic Characterization

X-ray Diffraction Analysis

Crystallographic data (CCDC 1862342) confirm a monoclinic P2₁/c space group with unit cell parameters a = 12.452 Å, b = 11.873 Å, c = 14.256 Å, and β = 105.76° . The dihedral angle between quinoline and benzimidazole rings is 4.2°, indicating near-perfect coplanarity .

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.39 (s, 1H, H2)

  • δ 7.87 (d, J = 8.68 Hz, 1H, H5)

  • δ 2.65 (s, 3H, acetyl CH₃)

IR (KBr):

  • 3446 cm⁻¹ (N–H stretch)

  • 1645 cm⁻¹ (C=O quinolinone)

  • 1526 cm⁻¹ (C–F vibration)

Applications and Comparative Analysis

Pharmaceutical Development

Ongoing Phase I trials assess oral bioavailability (F = 67%) and plasma half-life (t₁/₂ = 6.2 h). The acetyl group’s metabolic stability reduces hepatic clearance to 12 mL/min/kg, favorable for once-daily dosing.

Comparison with Structural Analogs

Replacing the C3 acetyl with benzoyl (as in ) increases logP from 1.8 to 2.4, compromising aqueous solubility. Conversely, the ethyl group at N1 improves metabolic stability over cyclopropyl derivatives (t₁/₂ increased by 3.1 h) .

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